4-O-Methylhonokiol

Catalog No.
S197426
CAS No.
68592-15-4
M.F
C19H20O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-O-Methylhonokiol

CAS Number

68592-15-4

Product Name

4-O-Methylhonokiol

IUPAC Name

2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H20O2/c1-4-6-14-8-10-18(20)17(12-14)15-9-11-19(21-3)16(13-15)7-5-2/h4-5,8-13,20H,1-2,6-7H2,3H3

InChI Key

OQFHJKZVOALSPV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)CC=C

Synonyms

NSC293101; 2-(4-Methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)CC=C

The exact mass of the compound 4-O-Methylhonokiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293101. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-O-Methylhonokiol is a naturally occurring compound found in Magnolia officinalis, a plant traditionally used in Chinese medicine []. Scientific research is investigating the potential of 4-O-Methylhonokiol for various applications, with a focus on its biological effects. Here's a closer look at two areas of scientific inquiry:

4-O-Methylhonokiol is a naturally occurring neolignan predominantly found in the bark and leaves of the Magnolia tree, specifically Magnolia grandiflora. This compound has garnered attention due to its diverse pharmacological properties, which include anti-inflammatory, anticancer, and neuroprotective effects. Structurally, 4-O-Methylhonokiol is characterized by a biphenyl structure with methoxy groups, contributing to its unique biological activities and interactions within biological systems .

That are essential for its synthesis and modification. Key reactions include:

  • O-alkylation: This reaction involves the addition of alkyl groups to the phenolic hydroxyl group, enhancing the compound's lipophilicity and biological activity .
  • Suzuki–Miyaura cross-coupling: A significant method for synthesizing 4-O-Methylhonokiol, where arylboronic acids react with aryl halides to form biaryl compounds, serving as a crucial step in its synthesis .
  • Selective inhibition of cyclooxygenase-2: This reaction underlies its anti-inflammatory properties by reducing the production of pro-inflammatory mediators .

4-O-Methylhonokiol exhibits a wide range of biological activities:

  • Anti-inflammatory effects: Studies have shown that topical application can significantly inhibit inflammation induced by agents like 12-O-tetradecanoylphorbol-13-acetate .
  • Neuroprotective properties: It has been reported to attenuate memory impairment and increase levels of 2-arachidonoyl glycerol in the brain, suggesting potential benefits for neurodegenerative conditions .
  • Anticancer activity: The compound demonstrates cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Several methods have been developed for synthesizing 4-O-Methylhonokiol:

  • Concise Synthesis: A method that employs protecting group-free strategies to construct the key biaryl bond efficiently .
  • Suzuki–Miyaura Cross-Coupling: This approach highlights a short and efficient synthesis route utilizing arylboronic acids and aryl halides, which is notable for its simplicity and effectiveness .

These methods provide valuable insights into the synthetic pathways that can be employed for producing this compound in research and pharmaceutical applications.

4-O-Methylhonokiol has several promising applications:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored as a potential drug candidate for treating various diseases.
  • Cosmetics: Its anti-inflammatory effects make it suitable for topical formulations aimed at reducing skin irritation and promoting healing.
  • Nutraceuticals: The compound's neuroprotective properties suggest possible applications in dietary supplements aimed at enhancing cognitive function.

Research on the interactions of 4-O-Methylhonokiol with other biomolecules reveals significant insights:

  • It selectively inhibits cyclooxygenase-2, which plays a crucial role in inflammation pathways. This interaction underscores its potential therapeutic utility in inflammatory diseases .
  • Studies have indicated that it can modulate endocannabinoid signaling pathways by increasing levels of specific endocannabinoids in the brain, suggesting a multifaceted role in neuroprotection and pain management .

In comparing 4-O-Methylhonokiol with similar compounds, several notable analogs emerge:

Compound NameStructural FeaturesUnique Properties
HonokiolBiphenyl structureAntimicrobial and sedative effects
4'-O-MethylhonokiolMethoxy group on one phenolic ringEnhanced bioactivity compared to honokiol
MagnololSimilar biphenyl structureStronger antimicrobial activity

Uniqueness of 4-O-Methylhonokiol

4-O-Methylhonokiol stands out due to its specific methoxy substitution pattern, which enhances its lipophilicity and biological activity compared to other related compounds. Its selective inhibition of cyclooxygenase-2 further distinguishes it as a promising candidate for therapeutic applications in inflammation-related disorders.

PPARγ Agonism and Transcriptional Regulation

4-O-Methylhonokiol directly binds the ligand-binding pocket of Peroxisome proliferator-activated receptor gamma (PPARγ) with a dissociation constant near 200 nM, as demonstrated by competitive pull-down and in-silico docking studies in prostate cancer lysates [1] [2]. In PC-3 and LNCap cells, 10 – 20 µM exposure increased nuclear PPARγ content 2- to 3-fold and up-regulated a canonical PPARγ response element-luciferase reporter 4.1-fold relative to untreated controls [2]. Chromatin immunoprecipitation confirmed enhanced recruitment of PPARγ to the p21 promoter, consistent with the 2.7-fold rise in cyclin-dependent kinase inhibitor p21 transcript and the ensuing G₀/G₁ arrest [1] [3].

Experimental modelConcentrationPPARγ DNA-binding activity (fold of control)Reference (citation_id)
PC-3 cells10 µM2.33
PC-3 cells20 µM3.03
LNCap cells20 µM3.24

Downstream transcriptional signature: gene-expression microarray of cervical SiHa cells (24 h, 15 µM) disclosed coordinated induction of PTEN (1.8-fold) and adiponectin receptor 2 (1.6-fold) and repression of fatty-acid synthase (-40%)—changes abrogated by the selective PPARγ antagonist GW9662 [4].

GABAA Receptor Potentiation Kinetics

Electrophysiological profiling in Xenopus laevis oocytes revealed that 3 µM 4-O-methylhonokiol potentiated currents through recombinant Gamma-aminobutyric acid type A (GABAA) receptors far more powerfully than honokiol [5].

Receptor subtype (α/β/γ)Potentiation of I_GABA at 3 µM (%)EC₅₀ for potentiation (µM)Reference
1/2/2+1 910 (≈20-fold)1.12
2/2/2+1 1301.45
3/2/2+3 6700.95
1/2 (binary)+1 0341.614

Single-channel analysis showed a 2.5-fold increase in channel open time and a 35% reduction in mean closed time without changing conductance, indicating a pure positive-allosteric modulatory profile [6].

NF-κB Inhibition and Inflammatory Cascade Modulation

In lipopolysaccharide-challenged murine astrocytes, 4-O-methylhonokiol (0.5 – 2 µM) reduced Nuclear factor κB p65 nuclear translocation by 60% and lowered inducible nitric-oxide synthase and cyclo-oxygenase-2 transcription by 45% and 52%, respectively [7]. Reporter assays in RAW 264.7 macrophages confirmed concentration-dependent suppression of an NF-κB-luciferase construct (IC₅₀ ≈ 1.4 µM) [8].

MarkerPercent inhibition at 2 µMReference
p65 nuclear translocation60%18
Nitric oxide release58%18
Tumour necrosis factor alpha55%63

Cellular Stress-Response Interactions

Antioxidant Capacity and ROS Scavenging

In transgenic presenilin-2 mutant mice, oral 4-O-methylhonokiol (1 mg kg⁻¹ day⁻¹, 90 days) lowered cortical malondialdehyde by 48% and restored reduced glutathione to 95% of wild-type levels [9]. Electron-spin-resonance studies showed direct scavenging rate constants of 9.1 × 10⁸ M⁻¹ s⁻¹ for hydroxyl radicals and 3.4 × 10⁸ M⁻¹ s⁻¹ for superoxide anions, comparable with catechin benchmarks [10].

Apoptotic Pathway Regulation via Bcl-2 Family Proteins

Treatment of SiHa cervical carcinoma cells with 10 µM compound for 24 h decreased anti-apoptotic Bcl-2 and Bcl-XL proteins by 55% and 48%, respectively, while increasing pro-apoptotic Bax and Bak two-fold [11] [4]. Caspase-9 and caspase-3 cleavage rose in parallel, and cytochrome c release was evident within 6 h. Co-immunoprecipitation experiments revealed disrupted Bcl-2–Bax heterodimers, pointing to mitochondrial outer-membrane permeabilization as the initiating event [12].

Bcl-2 family memberDirection of changeMagnitude (24 h, 10 µM)Reference
Bcl-2-55%7
Bcl-XL-48%10
Bax+210%7
Bak+180%10

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.146329876 g/mol

Monoisotopic Mass

280.146329876 g/mol

Heavy Atom Count

21

UNII

TUH6B83HJW

Other CAS

68592-15-4

Wikipedia

4-O-Methylhonokiol

Dates

Last modified: 08-15-2023

Explore Compound Types